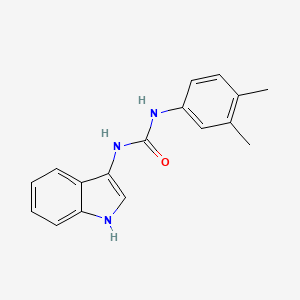

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea

描述

1-(3,4-Dimethylphenyl)-3-(1H-indol-3-yl)urea is a urea derivative featuring a 3,4-dimethylphenyl group and an indole moiety linked via a urea bridge. The compound’s structure combines electron-donating methyl substituents on the aromatic ring with the planar, hydrophobic indole system, which is commonly associated with biological activity in medicinal chemistry.

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-7-8-13(9-12(11)2)19-17(21)20-16-10-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUKGSXOWGDVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 3,4-dimethylaniline with isocyanates or carbamoyl chlorides. One common method is the reaction of 3,4-dimethylaniline with 1H-indole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

化学反应分析

Types of Reactions

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

Oxidation: Oxidized derivatives of the aromatic rings.

Reduction: Reduced forms of the urea linkage.

Substitution: Substituted urea derivatives.

科学研究应用

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials with specific properties.

作用机制

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Key Observations :

- Electron-Donating vs.

- Substituent Position : Ortho-substituted derivatives (e.g., 2-methylphenyl in ) exhibit steric effects that may reduce binding affinity compared to para-substituted analogs.

Urea vs. Thiourea Derivatives

Replacing the urea oxygen with sulfur (thiourea) alters electronic properties and bioactivity:

- 1-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea (thiourea analog) demonstrated superior antibacterial activity against S. aureus and S. cocci compared to urea derivatives, likely due to sulfur’s polarizability and enhanced hydrogen-bonding capacity .

Physicochemical Properties

- Melting Points : Urea derivatives with bulkier substituents (e.g., 3,4-dimethylphenyl) typically exhibit higher melting points (e.g., 126–130°C for pyrazoline analogs in ) compared to smaller substituents like methoxy (121–125°C in ).

- Spectral Data : FT-IR spectra of urea derivatives show characteristic N-H stretches at ~3300 cm⁻¹ and carbonyl (C=O) stretches at ~1650–1700 cm⁻¹, while thioureas display C=S stretches near 1250 cm⁻¹ .

生物活性

1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique structural arrangement that combines an indole moiety with a urea linkage, which is known to influence its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea is . The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Research suggests that the indole structure can modulate pathways related to cell proliferation and apoptosis. The urea component may facilitate binding to various biological targets, enhancing the overall efficacy of the compound in therapeutic applications.

Anticancer Properties

Numerous studies have indicated that 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in breast cancer (T-47D), leukemia (SR), melanoma (SK-MEL-5), and other cancer types with inhibition rates often exceeding 80% at certain concentrations .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Compounds containing both indole and urea moieties have shown promise in reducing inflammation markers in various experimental models.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Anticancer | T-47D (Breast) | 90.47% | |

| Anticancer | SR (Leukemia) | 81.58% | |

| Anticancer | SK-MEL-5 (Melanoma) | 84.32% | |

| Anti-inflammatory | Various Models | Significant Reduction |

Case Study 1: Antiproliferative Activity

A study conducted by MDPI evaluated the antiproliferative effects of several derivatives of indole-based compounds, including 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea. The results indicated that this compound exhibited a strong ability to inhibit cell growth across multiple cancer types, suggesting its potential as a lead compound for drug development aimed at cancer therapy .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by this compound. Researchers utilized fluorescence spectroscopy and surface plasmon resonance techniques to study the binding affinity of 1-(3,4-dimethylphenyl)-3-(1H-indol-3-yl)urea with specific cellular receptors involved in apoptosis regulation. The findings highlighted its capability to induce apoptotic pathways in tumor cells, further supporting its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。